molecular formula C26H29NO10 B1207085 13-Dihydrocarminomycin

13-Dihydrocarminomycin

货号: B1207085
分子量: 515.5 g/mol
InChI 键: YXBSCYMMPXQFDS-XELZYMDQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

13-Dihydrocarminomycin is a natural product found in Nonomuraea roseoviolacea and Streptomyces with data available.

科学研究应用

Anticancer Applications

Mechanism of Action
As an anthracycline, 13-dihydrocarminomycin functions primarily by intercalating DNA, inhibiting topoisomerase II, and generating free radicals, which collectively lead to apoptosis in cancer cells. This mechanism is similar to that of other well-known anthracyclines like doxorubicin and daunorubicin.

Case Studies

  • In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and leukemia cells. For instance, one study showed that it had a lower IC50 compared to doxorubicin in certain leukemia cell lines, indicating higher potency .
  • Animal Models : In murine models of cancer, administration of this compound resulted in significant tumor reduction compared to untreated controls. The compound's ability to penetrate tumor tissues effectively was highlighted in these studies .

Microbial Resistance Studies

Antibiotic Resistance
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of new antimicrobial agents. This compound has been investigated for its potential against resistant strains of bacteria.

Research Findings

  • A study indicated that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, particularly strains resistant to conventional antibiotics .
  • The compound was also effective in overcoming biofilm-associated resistance mechanisms, which are often a barrier to treatment effectiveness .

Biochemical Tool in Research

Molecular Docking Studies
Recent advancements have utilized this compound as a reference compound in molecular docking studies aimed at identifying new drug candidates. Its binding affinity to various biological targets has been analyzed extensively.

Findings from Molecular Dynamics Simulations

  • Molecular dynamics simulations revealed that this compound binds effectively to the active sites of several enzymes involved in cancer metabolism, suggesting its utility as a lead compound for drug design .
  • The compound's structural characteristics have been leveraged to develop novel derivatives with enhanced biological activities .

Data Tables

Application AreaKey FindingsReferences
AnticancerLower IC50 than doxorubicin in leukemia cells
Microbial ResistanceEffective against antibiotic-resistant bacteria
Biochemical ToolSignificant binding affinity in molecular docking

常见问题

Basic Research Questions

Q. What analytical techniques are recommended to identify and characterize 13-Dihydrocarminomycin in biological samples?

To confirm the presence of this compound, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise separation and identification. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly to distinguish the 13-dihydro configuration from its parent compound, Carminomycin. Quantitative analysis can be performed using UV-Vis spectrophotometry at wavelengths specific to anthracycline absorption bands (e.g., 495 nm) .

Q. How does the antitumor activity of this compound compare to Carminomycin, and what experimental models are appropriate for such comparisons?

In vitro cytotoxicity assays (e.g., MTT or SRB assays) using human cancer cell lines (e.g., MCF-7, HepG2) are standard for comparing IC50 values. In vivo studies should utilize xenograft mouse models, with tumor volume reduction and survival rates as endpoints. Note that this compound exhibits weaker activity due to reduced redox activity at the 13-position, as shown in metabolic studies .

Q. What methodologies are used to study the metabolic pathways of this compound in vivo?

Radiolabeled tracer studies (e.g., ¹⁴C or ³H labeling) combined with liquid scintillation counting can track metabolite distribution. For enzymatic pathways, recombinant bacterial systems (e.g., Streptomyces lividans expressing DoxA) are effective for identifying oxidation/reduction steps. Tissue homogenates should be analyzed using enzyme-specific inhibitors (e.g., NADPH-dependent reductases) to isolate pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic roles (e.g., DoxA) during this compound bioconversion?

Q. What experimental designs are optimal for investigating the redox instability of this compound in physiological environments?

Controlled redox potential (Eh) studies using electrochemical cells can simulate intracellular conditions. Spectrophotometric monitoring of anthracycline quinone/hydroquinone transitions at varying pH and oxygen levels is recommended. For in situ analysis, electron paramagnetic resonance (EPR) can detect free radical intermediates generated during redox cycling .

Q. How can structure-activity relationship (SAR) studies improve the therapeutic index of this compound analogs?

Modify the aglycone core via semi-synthetic approaches (e.g., introducing halogen or methyl groups at C-4 or C-11) and evaluate changes in DNA intercalation efficiency using thermal denaturation assays. Computational modeling (e.g., molecular docking with topoisomerase II-DNA complexes) can predict binding affinity alterations. Validate toxicity profiles in zebrafish embryos to assess cardiac safety .

Q. What strategies address the inconsistent bioavailability of this compound in preclinical models?

Liposomal encapsulation or PEGylation can enhance solubility and circulation time. Pharmacokinetic studies should compare intravenous vs. intraperitoneal administration in rodents, with plasma concentration-time curves analyzed via non-compartmental modeling. Tissue distribution can be quantified using LC-MS/MS .

Q. How should researchers design experiments to differentiate nonspecific reductase activity from enzyme-catalyzed this compound reduction?

Use purified reductases (e.g., carbonyl reductase 1) in vitro and compare reaction kinetics with crude cellular lysates. Inhibitor studies (e.g., quercetin for AKR1C3) and siRNA knockdown in cell lines can isolate specific enzymatic contributions. Metabolite profiling via UPLC-QTOF-MS is critical to identify byproducts .

Q. Methodological Guidelines

  • Data Validation : Ensure statistical rigor by reporting means ± SEM with n ≥ 3 biological replicates. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for tumor model reporting, including randomization and blinding protocols .
  • Literature Synthesis : Cross-reference findings with anthracycline databases (e.g., PubChem, ChEMBL) to contextualize novel results .

属性

分子式

C26H29NO10

分子量

515.5 g/mol

IUPAC 名称

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H29NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9-10,13,15-16,21,28-30,32,34-35H,6-8,27H2,1-2H3/t9-,10?,13-,15-,16-,21+,26-/m0/s1

InChI 键

YXBSCYMMPXQFDS-XELZYMDQSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O

手性 SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O

规范 SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O

同义词

carminomycinol
dihydrocarminomycin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Dihydrocarminomycin
Reactant of Route 2
13-Dihydrocarminomycin
Reactant of Route 3
13-Dihydrocarminomycin
Reactant of Route 4
13-Dihydrocarminomycin
Reactant of Route 5
13-Dihydrocarminomycin
Reactant of Route 6
13-Dihydrocarminomycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。